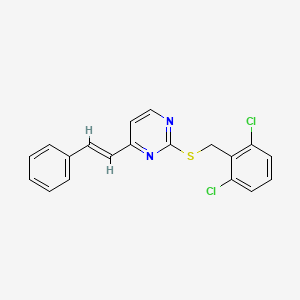
2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine (DCBS) is a synthetic small molecule that has been used in various scientific applications. It is a derivative of the pyrimidine family, which has been studied extensively for its potential therapeutic and industrial applications. DCBS has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been used as a model compound in various laboratory experiments, due to its low cost and ease of synthesis.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is involved in the synthesis of novel thiopyrimidine derivatives, which have been characterized using spectroscopic techniques and studied for their crystal structures. These compounds present interesting insights into their structures and hydrogen-bond interactions (Stolarczyk et al., 2018).
Antiviral Activity
- Derivatives of 2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine have shown potential in inhibiting the replication of herpes and retroviruses, highlighting their significance in antiviral research (Holý et al., 2002).
Hydrogen Bonding and Molecular Interactions
- Research on related aminopyrimidine derivatives demonstrates their ability to form hydrogen-bonded bimolecular ring motifs, which are important for understanding molecular interactions in this class of compounds (Balasubramani et al., 2007).
Fungicidal Activity
- Certain sulfanylpyrimidine derivatives have been studied for their fungicidal activity, highlighting the compound's potential in agricultural and pharmaceutical applications (Erkin et al., 2016).
Spectroscopic Investigations
- Spectroscopic studies of similar compounds provide insights into the vibrational signatures and molecular interactions, which are crucial for understanding the chemical and physical properties of these derivatives (Alzoman et al., 2015).
Synthetic Transformations
- The compound is utilized in the synthesis of diverse pyrimidine derivatives, showcasing its versatility in chemical transformations and the creation of novel molecules (Arutyunyan, 2013).
Nucleophilic Displacement Reactions
- Research on similar pyrimidinyl sulphones and sulphoxides demonstrates their reactivity in nucleophilic displacement reactions, which is essential for developing new chemical synthesis methods (Brown & Ford, 1967).
Molecular Docking Studies
- Molecular docking studies of related compounds suggest potential inhibitory activity against various biological targets, indicating the compound's potential in drug discovery (Mary et al., 2022).
HIV-1 Reverse Transcriptase Inhibition
- Derivatives of this compound have been studied for their potential as inhibitors of HIV-1 reverse transcriptase, a key target in HIV treatment research (Costi et al., 2000).
Spin-Crossover and Crystallographic Phase Changes
- Studies on iron(II) complexes of related sulfur-substituted pyridine ligands reveal an interplay between spin-crossover and crystallographic phase changes, crucial for material science applications (Cook et al., 2015).
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-17-7-4-8-18(21)16(17)13-24-19-22-12-11-15(23-19)10-9-14-5-2-1-3-6-14/h1-12H,13H2/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDMKQRHRLSPJS-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
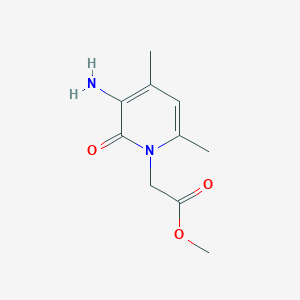
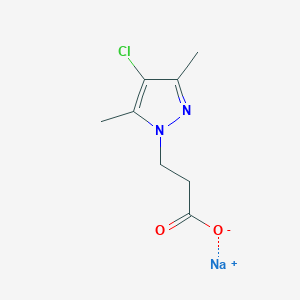
![3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B2407424.png)


![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)

![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)
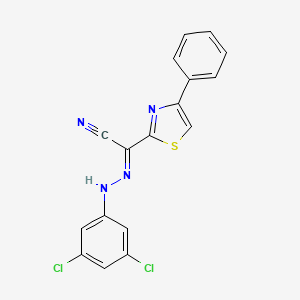
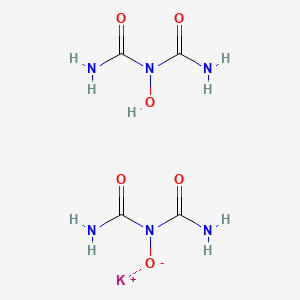
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)
![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)
